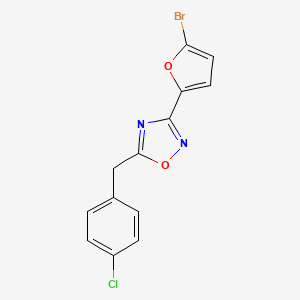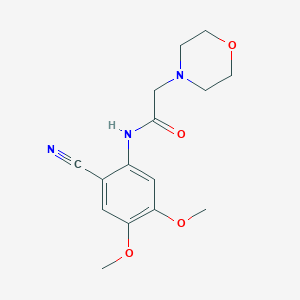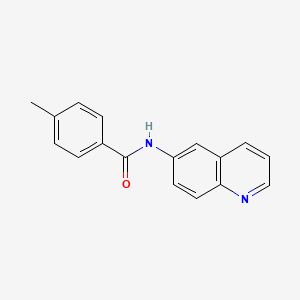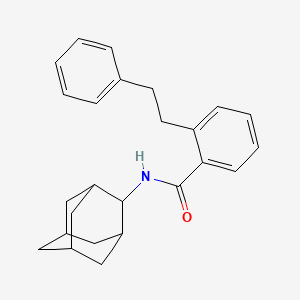
3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole
Overview
Description
3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by binding to specific targets in the body, such as enzymes or receptors, and modulating their activity. The exact targets and mechanisms of action need to be further elucidated through in vitro and in vivo studies.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been reported to modulate the activity of GABA receptors, which are involved in regulating neuronal activity in the brain. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This makes it a promising candidate for screening assays and drug discovery studies. However, one limitation is the moderate yield and purity of the synthesis method, which may affect the reproducibility of results. Further optimization of the synthesis method is needed to overcome this limitation.
Future Directions
There are several future directions for research on 3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole. One direction is to further elucidate the mechanism of action and identify the specific targets of the compound. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and epilepsy. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound. Finally, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, such as solubility and bioavailability. These future directions will help to fully explore the potential of this compound in scientific research.
In conclusion, 3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities. Its potential applications in scientific research make it a promising candidate for further studies. The synthesis method needs further optimization to improve the yield and purity of the compound. Future research directions include elucidating the mechanism of action, investigating its therapeutic potential, and improving its pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
3-(5-bromo-2-furyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has potential applications in scientific research due to its diverse biological activities. The compound has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. It has also shown potential as an inhibitor of protein tyrosine phosphatases and as a modulator of GABA receptors. These activities make it a promising candidate for further research in various fields.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2/c14-11-6-5-10(18-11)13-16-12(19-17-13)7-8-1-3-9(15)4-2-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLYIGAEXWUWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)C3=CC=C(O3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-{[(5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}phenyl)ethanone](/img/structure/B3746948.png)
![3-amino-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746950.png)
![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-4,6-dimorpholin-4-yl-1,3,5-triazine](/img/structure/B3746955.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B3746962.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B3746968.png)
![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-4-methylbenzamide](/img/structure/B3746984.png)
![2-[(2-cyanophenyl)thio]-N-(5-iodopyridin-2-yl)benzamide](/img/structure/B3746997.png)



![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B3747029.png)

![N-[(2-methyl-4-quinolinyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3747034.png)